molecular formula C17H30N2O6 B12289635 1-O,2-O-ditert-butyl 3-O-ethyl diazinane-1,2,3-tricarboxylate

1-O,2-O-ditert-butyl 3-O-ethyl diazinane-1,2,3-tricarboxylate

Cat. No.: B12289635
M. Wt: 358.4 g/mol
InChI Key: KTNGUUXFJKUZPF-UHFFFAOYSA-N
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Description

1-O,2-O-ditert-butyl 3-O-ethyl diazinane-1,2,3-tricarboxylate is a synthetic organic compound characterized by its unique structural features. This compound belongs to the class of diazinane derivatives, which are known for their diverse applications in various fields of chemistry and industry.

Preparation Methods

The synthesis of 1-O,2-O-ditert-butyl 3-O-ethyl diazinane-1,2,3-tricarboxylate involves multiple steps, including the protection of functional groups and the formation of the diazinane ring. The synthetic route typically starts with the preparation of the diazinane core, followed by the introduction of tert-butyl and ethyl groups at specific positions. The reaction conditions often involve the use of strong acids or bases, along with specific solvents to facilitate the desired transformations. Industrial production methods may employ continuous flow reactors to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

1-O,2-O-ditert-butyl 3-O-ethyl diazinane-1,2,3-tricarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds with potential therapeutic properties. In medicine, it is investigated for its role in drug design and development. Industrial applications include its use as an intermediate in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-O,2-O-ditert-butyl 3-O-ethyl diazinane-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-O,2-O-ditert-butyl 3-O-ethyl diazinane-1,2,3-tricarboxylate can be compared with other diazinane derivatives, such as tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate and 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose . These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of tert-butyl and ethyl groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

1-O,2-O-ditert-butyl 3-O-ethyl diazinane-1,2,3-tricarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O6/c1-8-23-13(20)12-10-9-11-18(14(21)24-16(2,3)4)19(12)15(22)25-17(5,6)7/h12H,8-11H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNGUUXFJKUZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(N1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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